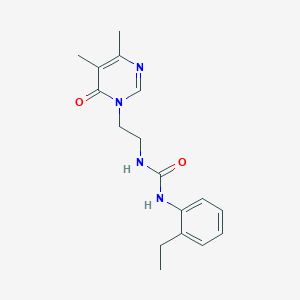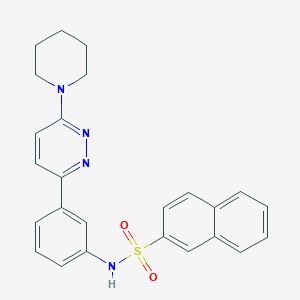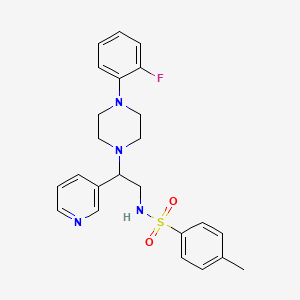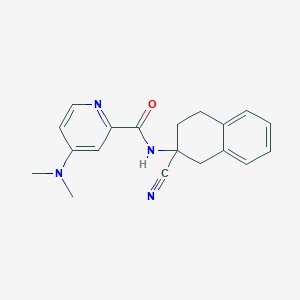
(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a piperidine derivative . The molecular formula is C10H16N2O3S . It has been manually annotated by a third party .
Molecular Structure Analysis
The compound has a molecular weight of 244.311 Da and a mono-isotopic mass of 244.088165 Da . It contains 5 hydrogen bond acceptors and no hydrogen bond donors .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 403.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 197.9±31.5 °C . The compound has a molar refractivity of 60.1±0.4 cm³ and a molar volume of 193.3±3.0 cm³ . It has a polar surface area of 72 Ų and a polarizability of 23.8±0.5 10^-24 cm³ .科学的研究の応用
Synthesis and Characterization
One study focuses on the synthesis and characterization of a related compound, highlighting the detailed chemical synthesis process, structural analysis through spectroscopic techniques, and X-ray diffraction studies. This type of research is fundamental in developing new pharmaceuticals or materials with unique properties (Naveen et al., 2015).
Antimicrobial Activity
Another application area is the development of compounds with potential antimicrobial activity. Research in this domain explores the synthesis of derivatives and their screening against various microbial strains to identify new therapeutic agents with effective antimicrobial properties (Patel et al., 2011).
Inhibitors and Therapeutic Agents
Compounds with structural similarities are also investigated for their potential as inhibitors or therapeutic agents in treating diseases. For instance, derivatives synthesized through linear bi-step approaches have been evaluated for their inhibitory activity against specific enzymes, showing promising results for further drug development (Abbasi et al., 2019).
Material Science and Corrosion Inhibition
In the field of material science, synthesized organic compounds are studied for their effectiveness in preventing corrosion on metals in acidic mediums. Such research is vital for developing new materials that can withstand harsh environmental conditions, extending the lifespan of metal structures (Singaravelu & Bhadusha, 2022).
将来の方向性
作用機序
Target of Action
Similar compounds have been shown to exhibit potent inhibitory effects onBRD4 , a protein believed to play a key role in gene expression and cell growth.
Mode of Action
It’s worth noting that similar compounds have been found to formhydrogen bonds with their targets , which could potentially alter the target’s function and lead to downstream effects.
Biochemical Pathways
The inhibition of brd4 has been associated with changes ingene expression and cell growth , suggesting that this compound may have similar effects.
Pharmacokinetics
Similar compounds have been found in various tissues of theBombus terrestris (bumblebee), including the hemolymph , brain , and hindgut , suggesting potential distribution throughout the body.
Result of Action
Similar compounds have demonstrated significantanti-proliferative activity against various cell lines , suggesting potential anti-cancer properties.
特性
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O4S/c1-14-19(15(2)33-26-14)34(31,32)29-7-5-16(6-8-29)20(30)28-11-9-27(10-12-28)18-4-3-17(13-25-18)21(22,23)24/h3-4,13,16H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBPFWMDJAMKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)
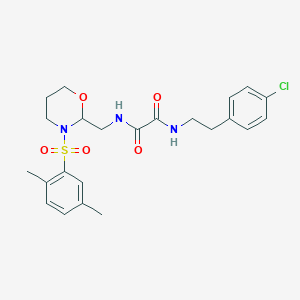

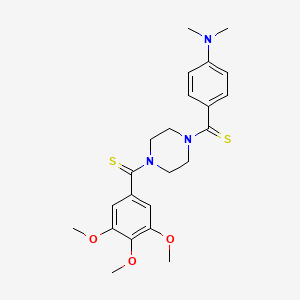

![(5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2993409.png)
